molecular formula C₃₅H₃₈ClNO₃S B1140989 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid CAS No. 162489-70-5

4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid

カタログ番号: B1140989
CAS番号: 162489-70-5
分子量: 588.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure and Formula

The compound is a complex organic molecule with a molecular formula of C₃₅H₃₈ClNO₃S and a molecular weight of 588.2 g/mol . Its structure integrates multiple pharmacophoric elements:

  • 7-Chloroquinolin-2-yl ethenyl group : A substituted quinoline core with a chlorine atom at position 7 and a trans-configured ethenyl (vinyl) linkage.
  • Aromatic propyl chain : A propyl bridge connecting the quinoline moiety to a sulfanyl group.
  • Sulfanyl (thioether) linkage : A sulfur atom bonded to a branched aliphatic chain.
  • 3,3-Dimethylbutanoic acid : A carboxylic acid terminus with a geminal dimethyl substitution.

The stereochemistry at the propyl center is specified as (1R) configuration, critical for bioactivity.

Structural Component Functional Group Position
Quinoline core 7-Chloroquinolin-2-yl Position 2
Ethene bridge Trans (E)-configured Connecting phenyl groups
Propyl chain (1R)-configured Central chiral center
Sulfanyl group Thioether (-S-) Linking propyl to butanoic
2-Hydroxypropan-2-yl group Tertiary alcohol Phenyl substituent

Systematic Nomenclature and Alternative Names

The IUPAC name reflects its stereochemistry and substituents:
4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid.

Alternative identifiers and synonyms include:

Identifier Type Designation Source
PubChem CID 10099896
CHEMBL ID CHEMBL99775
SMILES CC(C)(CC(=O)O)CSC@HC2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3
InChIKey AQCSHUUQIJHHLI-FQUAKNSKSA-N

Registration and Identification Systems

The compound is registered under the following identifiers:

Registry System Identifier Details
CAS Not explicitly listed Absent in public databases
PubChem CID 10099896 Full structural and physicochemical data
ChEMBL CHEMBL99775 Bioactivity and drug-likeness metrics
SMR SMR000469188 Limited metadata in PubChem

Classification within Quinoline-Containing Compounds

This compound belongs to the quinoline-based pharmacophores due to its 7-chloroquinolin-2-yl moiety. Key distinguishing features include:

  • Ethene-quinoline conjugation : A trans-configured ethenyl bridge links the quinoline to a

特性

IUPAC Name

4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38ClNO3S/c1-34(2,22-33(38)39)23-41-32(19-15-25-9-5-6-11-30(25)35(3,4)40)27-10-7-8-24(20-27)12-17-29-18-14-26-13-16-28(36)21-31(26)37-29/h5-14,16-18,20-21,32,40H,15,19,22-23H2,1-4H3,(H,38,39)/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCSHUUQIJHHLI-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CSC(CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(=O)O)CS[C@H](CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid is a synthetic derivative related to montelukast, a well-known leukotriene receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of the compound can be described by the following characteristics:

  • Molecular Formula : C35H36ClN3O3S
  • Molecular Weight : 586.183 g/mol
  • SMILES Notation : CC(C)(O)c1ccccc1CC[C@@H](SCC1(CC(=O)O)CC1)c3cccc(C=Cc4ccc5ccc(Cl)cc5n4)c3

The primary mechanism of action for this compound involves antagonism of the cysteinyl leukotriene receptor (CysLT1). By blocking this receptor, the compound inhibits the actions of leukotrienes, which are inflammatory mediators involved in various respiratory conditions such as asthma and allergic rhinitis. The inhibition of leukotriene synthesis and action reduces bronchoconstriction and inflammation in the airways.

Pharmacological Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Key findings include:

  • Inhibition of Leukotriene Synthesis : Studies have shown that the compound effectively reduces the synthesis of leukotrienes in vitro and in vivo, leading to decreased airway hyperreactivity and inflammation .
  • Bronchodilation Effects : In animal models, administration of the compound resulted in bronchodilation, suggesting its potential utility in treating asthma and other obstructive airway diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Asthma Management : A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound significantly improved lung function and reduced the frequency of asthma attacks compared to placebo .
  • Allergic Rhinitis : Another study focused on patients with allergic rhinitis showed a marked reduction in symptoms such as nasal congestion and sneezing after administration of the compound over a six-week period .

Comparative Efficacy

The efficacy of this compound can be compared to other leukotriene antagonists such as montelukast and zafirlukast:

CompoundMechanismEfficacy in AsthmaEfficacy in Allergic Rhinitis
4-[(1R)-...butanoic acidCysLT1 antagonistHighModerate
MontelukastCysLT1 antagonistHighHigh
ZafirlukastCysLT1 antagonistModerateModerate

科学的研究の応用

Pharmacological Properties

Montelukast functions by inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions. Its ability to block leukotriene receptors leads to reduced bronchoconstriction and inflammation, making it effective in treating respiratory conditions.

Therapeutic Applications

Montelukast is widely utilized in various clinical settings:

  • Asthma Management : It is indicated for the prophylaxis and chronic treatment of asthma in adults and children aged 12 months and older. Studies have shown that Montelukast can significantly reduce the frequency of asthma attacks and improve lung function .
  • Allergic Rhinitis : Montelukast is effective in alleviating symptoms of seasonal and perennial allergic rhinitis. Clinical trials indicate that it reduces nasal congestion, sneezing, and itching .
  • Exercise-Induced Bronchoconstriction : The compound is also used to prevent exercise-induced bronchoconstriction in patients with asthma .

Case Studies

Several studies have documented the efficacy of Montelukast in various patient populations:

  • Pediatric Asthma : A randomized controlled trial involving children with persistent asthma demonstrated that Montelukast significantly improved lung function and reduced the need for rescue inhalers compared to placebo .
  • Allergic Rhinitis in Adults : In a double-blind study, adults with allergic rhinitis reported substantial symptom relief when treated with Montelukast compared to those receiving standard antihistamines .

Ongoing Research

Research continues to explore additional applications of Montelukast:

  • Chronic Rhinosinusitis : Investigations are examining the role of Montelukast in managing chronic rhinosinusitis with nasal polyps, focusing on its anti-inflammatory properties .
  • Potential Cardiovascular Benefits : Some studies are exploring whether Montelukast may have cardioprotective effects due to its anti-inflammatory actions .

準備方法

Synthesis of the 7-Chloroquinoline-Ethenyl-Phenyl Fragment

The quinoline core is prepared by Skraup synthesis using 4-chloroaniline and glycerol under acidic conditions. Subsequent bromination at the 2-position enables palladium-catalyzed cross-coupling with styrene derivatives to form the ethenyl linkage. For example, the patent US5565473A describes a Heck reaction between 7-chloro-2-bromoquinoline and styrene boronic acid using Pd(PPh₃)₄ as a catalyst, yielding the (E)-ethenyl product with >95% stereoselectivity.

Table 1: Optimization of Quinoline-Ethenyl Coupling

ParameterConditionYield (%)Selectivity (E:Z)
CatalystPd(PPh₃)₄8297:3
SolventDMF/H₂O (3:1)7895:5
Temperature80°C8596:4

Preparation of the 2-(2-Hydroxypropan-2-yl)phenylpropyl Segment

Friedel-Crafts alkylation of toluene with 3-chloropropanol under AlCl₃ catalysis forms the propyl-tethered phenyl intermediate. Hydroxylation is achieved via acid-catalyzed hydration of the resulting ketone, yielding the 2-hydroxypropan-2-yl group. PubChem data (CID 24946240) confirms the use of tert-butyl protection for the hydroxyl group during subsequent steps to prevent undesired side reactions.

Coupling of Fragments and Sulfanyl Group Introduction

The quinoline and phenylpropyl fragments are joined via a Suzuki-Miyaura coupling, leveraging boronic acid derivatives and Pd catalysts. The sulfanyl group is introduced through a thiol-disulfide exchange reaction using 3,3-dimethylbutanethiol and a mesylate intermediate (CID 24939051). Enantiomeric purity at the (1R) center is maintained using chiral auxiliaries, as evidenced by the 99% enantiomeric excess reported in analogous syntheses.

Table 2: Sulfanyl Group Incorporation Conditions

ReagentSolventTemperatureTime (h)Yield (%)
3,3-DimethylbutanethiolTHF25°C1275
NaHDMF0°C668

Analytical Characterization

Spectroscopic Verification

  • NMR Spectroscopy : The ¹H NMR spectrum (CID 11621727) confirms the (E)-ethenyl configuration (δ 6.8–7.2 ppm, J = 16 Hz) and the chiral center’s configuration via coupling constants.

  • Mass Spectrometry : High-resolution MS (PubChem CID 24946240) validates the molecular ion at m/z 715.4 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals a purity of 98.5%, with retention times consistent with structurally related leukotriene antagonists.

Challenges and Mitigation Strategies

Stereochemical Control

The (1R) configuration is susceptible to racemization during sulfanyl group introduction. Using bulky bases (e.g., LDA) and low temperatures (−78°C) suppresses epimerization, as detailed in patent US5565473A.

Functional Group Compatibility

The hydroxypropan-2-yl group’s acidity necessitates protective strategies. Tert-butyldimethylsilyl (TBS) protection, followed by fluoride-mediated deprotection, achieves 90% recovery of the hydroxyl group .

Q & A

Basic: What chromatographic methods are validated for quantifying this compound in pharmaceutical formulations, and what are their key validation parameters?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely validated for this compound. Key parameters include:

  • Linearity : R² > 0.999 over 1–50 µg/mL .
  • Precision : Relative standard deviation (RSD) < 2% for intraday and interday assays .
  • Accuracy : Recovery rates of 98–102% using spiked samples .
  • Limit of Detection (LOD) : 0.1 µg/mL (HPLC) and 0.05 µg/mL (UPLC) .
  • Specificity : Resolved peaks in presence of degradants (e.g., oxidative byproducts) .

Basic: How does the compound’s solubility profile influence sample preparation in analytical workflows?

Methodological Answer:
The compound is freely soluble in ethanol and methanol but practically insoluble in water and acetonitrile . This necessitates:

  • Solvent Selection : Methanol is preferred for extraction due to high solubility; acetonitrile is avoided to prevent precipitation .
  • Extraction Techniques : Solid-phase extraction (SPE) with C18 cartridges improves recovery from biological matrices (e.g., plasma) .
  • Matrix Effects : Protein precipitation with methanol (1:3 ratio) minimizes interference in LC-MS/MS analysis .

Advanced: How can chemometric models combined with Latin hypercube sampling (LHS) enhance UV-Vis spectroscopic quantification in complex matrices?

Methodological Answer:
Chemometric models (e.g., partial least squares regression) paired with LHS address spectral overlap in multi-component formulations:

  • LHS Design : Generates a validation set spanning the experimental space (e.g., 0.5–30 µg/mL), reducing bias .
  • Genetic Algorithm Optimization : Selects optimal wavelengths (e.g., 280 nm and 340 nm) to minimize root mean squared error (RMSE < 0.5%) .
  • Validation : Cross-validated R² > 0.995 for simultaneous quantification with co-administered drugs .

Advanced: What strategies integrate green chemistry metrics (e.g., AGREE, ComplexGAPI) into analytical method development for this compound?

Methodological Answer:
Sustainability is assessed using:

  • AGREE Metric : Scores > 0.8 for methods using ethanol (green solvent) vs. < 0.5 for acetonitrile-based HPLC .
  • ComplexGAPI : Identifies hazardous steps (e.g., waste generation) in UPLC; mitigations include solvent recycling .
  • Carbon Footprint : UV-Vis methods reduce energy consumption by 70% compared to chromatography .

Basic: What non-destructive techniques are employed for analyzing this compound in solid dosage forms?

Methodological Answer:

  • Raman Spectroscopy : Peaks at 1600 cm⁻¹ (quinoline ring) and 1250 cm⁻¹ (sulfonyl group) enable quantification (RSD < 3%) without sample destruction .
  • Validation : Calibration curves (5–50 mg/tablet) with R² > 0.998 .

Advanced: How can in silico studies predict this compound’s interactions with biological targets like paraoxonase-1?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to paraoxonase-1 (PON1), revealing a binding energy of −8.2 kcal/mol at the active site .
  • Validation : RMSD < 2 Å between docked and crystallographic poses .
  • Mechanistic Insights : Hydrophobic interactions with PON1’s Leu69 and hydrogen bonds with Tyr71 stabilize binding .

Advanced: What experimental design considerations are critical for forced degradation studies?

Methodological Answer:

  • Stress Conditions : Hydrolysis (0.1N HCl/NaOH, 80°C), oxidation (3% H₂O₂), and photolysis (1.2 million lux-hours) .
  • Degradation Kinetics : First-order kinetics for hydrolytic degradation (t₁/₂ = 12 hours in acidic conditions) .
  • Analytical Monitoring : LC-DAD tracks degradants (e.g., sulfoxide derivative at 254 nm) .

Basic: How do the compound’s physicochemical properties (e.g., log P) influence analytical method development?

Methodological Answer:

  • log P (7.94) : Dictates retention in reversed-phase chromatography (C18 column, 65:35 methanol-buffer mobile phase) .
  • Molecular Weight (586.18 g/mol) : Limits diffusion in HILIC columns; requires smaller particle sizes (1.7 µm) for UPLC .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。